molecular formula C19H26N2O2 B2631601 N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2199813-24-4

N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2631601
CAS No.: 2199813-24-4
M. Wt: 314.429
InChI Key: AXFWWBAKZZNSPN-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Tripeptoid Derivative Synthesis : A derivative of the compound, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide, was prepared via Ugi reaction, which is significant for the synthesis of complex molecules (Ganesh et al., 2016).

Pharmacology and Biological Activity

  • Anticonvulsant Activity : A related compound, N-cinnamoyl aminoalkanols, showed anticonvulsant activity in rodent models, highlighting its potential therapeutic applications (Gunia-Krzyżak et al., 2017).
  • Analgesic Properties : Another derivative, N-methyl-N-arylacetamides, demonstrated significant analgesic activity in rats, indicating its potential for pain management (van Bever et al., 1974).

Chemical Analysis and Quality Control

  • Impurity Identification in Drug Synthesis : The identification of impurities in drugs like Repaglinide is crucial for quality control. One study identified seven new impurities, including related compounds to N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide, in Repaglinide bulk drug batches (Kancherla et al., 2018).

Dopamine Receptor Affinity

  • Dopaminergic Activity : A study on the preparation of N-methyl-BTHIQ from N-phenylethyl-phenacetamide showed selectivity for D2 dopamine receptors, indicating its potential application in neuroscience and pharmacology (Andreu et al., 2000).

Antiprotozoal Agents

  • Antimalarial and Antitrypanosomal Agents : Novel dipeptide-sulfonamides, structurally similar to this compound, have shown potential as antiprotozoal agents, highlighting their use in treating diseases like malaria and trypanosomiasis (Ekoh et al., 2021).

Properties

IUPAC Name

N-methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-17(22)20(3)15-18(23)21-13-8-11-19(2,12-14-21)16-9-6-5-7-10-16/h4-7,9-10H,1,8,11-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFWWBAKZZNSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)CN(C)C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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